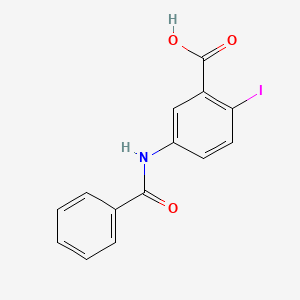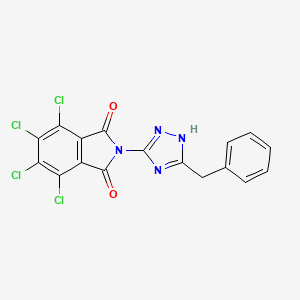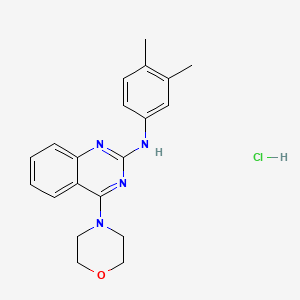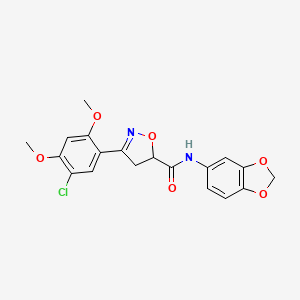![molecular formula C17H20N2O5S B4195959 3-nitro-N-[2-(2-propylphenoxy)ethyl]benzenesulfonamide](/img/structure/B4195959.png)
3-nitro-N-[2-(2-propylphenoxy)ethyl]benzenesulfonamide
Descripción general
Descripción
3-nitro-N-[2-(2-propylphenoxy)ethyl]benzenesulfonamide, also known as NPPB, is a chemical compound that has been extensively studied for its various biochemical and physiological effects. It is a sulfonamide derivative that acts as a chloride channel blocker and has been used in various scientific research applications.
Mecanismo De Acción
3-nitro-N-[2-(2-propylphenoxy)ethyl]benzenesulfonamide acts as a chloride channel blocker by binding to the pore-forming region of the channel and blocking the movement of chloride ions. This results in a decrease in chloride ion influx and efflux, which can affect various physiological processes. 3-nitro-N-[2-(2-propylphenoxy)ethyl]benzenesulfonamide has been shown to block various types of chloride channels, including volume-regulated anion channels, cystic fibrosis transmembrane conductance regulator channels, and calcium-activated chloride channels.
Biochemical and Physiological Effects
3-nitro-N-[2-(2-propylphenoxy)ethyl]benzenesulfonamide has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, muscle contraction, and cell volume regulation. It has also been shown to affect the function of ion channels and transporters, such as the cystic fibrosis transmembrane conductance regulator and the sodium-potassium-chloride cotransporter.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-nitro-N-[2-(2-propylphenoxy)ethyl]benzenesulfonamide in lab experiments include its specificity for chloride channels, its ability to block various types of chloride channels, and its well-characterized mechanism of action. However, its limitations include its low solubility in water and its potential cytotoxicity at high concentrations.
Direcciones Futuras
There are many future directions for the study of 3-nitro-N-[2-(2-propylphenoxy)ethyl]benzenesulfonamide, including the development of more potent and selective chloride channel blockers, the investigation of its effects on other ion channels and transporters, and the exploration of its potential therapeutic applications in various diseases, such as cystic fibrosis and epilepsy. Additionally, the use of 3-nitro-N-[2-(2-propylphenoxy)ethyl]benzenesulfonamide in combination with other drugs or therapies may also be explored to enhance its efficacy and reduce its potential side effects.
Conclusion
In conclusion, 3-nitro-N-[2-(2-propylphenoxy)ethyl]benzenesulfonamide is a sulfonamide derivative that acts as a chloride channel blocker and has been extensively studied for its various biochemical and physiological effects. Its well-characterized mechanism of action and specificity for chloride channels make it a valuable tool for studying the role of chloride channels in various physiological processes. However, its limitations and potential cytotoxicity at high concentrations must be taken into consideration when using it in lab experiments. The future directions for the study of 3-nitro-N-[2-(2-propylphenoxy)ethyl]benzenesulfonamide are numerous and hold promise for the development of new therapies for various diseases.
Aplicaciones Científicas De Investigación
3-nitro-N-[2-(2-propylphenoxy)ethyl]benzenesulfonamide has been used in various scientific research applications, including neuroscience, pharmacology, and physiology. It has been used as a tool to study the role of chloride channels in various physiological processes, such as neurotransmitter release, muscle contraction, and cell volume regulation. It has also been used to study the effects of chloride channel blockers on the function of ion channels and transporters.
Propiedades
IUPAC Name |
3-nitro-N-[2-(2-propylphenoxy)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c1-2-6-14-7-3-4-10-17(14)24-12-11-18-25(22,23)16-9-5-8-15(13-16)19(20)21/h3-5,7-10,13,18H,2,6,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZXBMAWKMJYEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=CC=C1OCCNS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-nitro-N-[2-(2-propylphenoxy)ethyl]benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(3,4,5-trimethoxybenzoyl)amino]phenyl acetate](/img/structure/B4195880.png)
![N-(4-methoxyphenyl)-5-[(phenylthio)methyl]-2-furamide](/img/structure/B4195884.png)
![4-[(methylsulfonyl)amino]-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B4195885.png)
![N-[1-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]-3-(methylthio)propyl]benzamide](/img/structure/B4195887.png)
![N~2~-(4-chlorophenyl)-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(methylsulfonyl)alaninamide](/img/structure/B4195896.png)
![isopropyl 7-(4-ethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4195902.png)
![N-butyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B4195905.png)

![4-[(3-iodobenzyl)oxy]benzonitrile](/img/structure/B4195918.png)

![N~2~-(2-ethoxyphenyl)-N~1~-(2-methyl-3-nitrophenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4195935.png)

![1-{[3-(5-chloro-2,4-dimethoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B4195942.png)